For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Atto 390 NHS Ester: Spectral Properties and Experimental Protocols
Atto 390 NHS ester is a fluorescent label belonging to the coumarin dye family, recognized for its applications in the life sciences for labeling proteins, DNA, RNA, and other amine-containing biomolecules.[1][2] Its key characteristics include a high fluorescence quantum yield, a significant Stokes shift, good photostability, and a low molecular weight, making it a valuable tool for sensitive fluorescence-based detection methods.[1]
Core Spectroscopic and Physicochemical Properties
The optical and physical properties of Atto 390 are critical for designing and interpreting fluorescence experiments. The dye exhibits a strong absorption in the violet region of the spectrum and emits in the blue-green region. These properties are summarized below.
Spectral Characteristics
The excitation and emission spectra of Atto 390 facilitate its use with common excitation sources like a 405 nm laser line or a Mercury Arc Lamp.
| Parameter | Value | Reference |
| Excitation Maximum (λabs) | 390 nm | |
| Emission Maximum (λfl) | 476 - 479 nm | |
| Molar Extinction Coefficient (εmax) | 24,000 M-1cm-1 | |
| Fluorescence Quantum Yield (ηfl) | 90% | |
| Fluorescence Lifetime (τfl) | 5.0 ns |
Physicochemical Data
These parameters are essential for conjugation chemistry and calculating the degree of labeling.
| Parameter | Value | Reference |
| Molecular Weight (MW) | 440 g/mol | |
| Structure | Coumarin-based | |
| Correction Factor (CF260) | 0.46 - 0.52 | |
| Correction Factor (CF280) | 0.08 - 0.09 | |
| Reactivity | Primary amines | |
| Solubility | DMF, DMSO |
Experimental Protocols
Atto 390 NHS ester forms a stable, covalent amide bond with primary amino groups, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides. The following protocols are generalized methodologies for labeling proteins and oligonucleotides.
Protein Labeling Protocol
This protocol outlines the standard procedure for conjugating Atto 390 NHS ester to proteins.
1. Preparation of Reagents:
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Labeling Buffer (Solution C): Prepare a Phosphate-Buffered Saline (PBS) solution (pH 7.4). Add 1 part of 0.2 M sodium bicarbonate solution (pH 9.0) to 20 parts of the PBS buffer to achieve a final labeling buffer pH of 8.3. Protein solutions must be free of amine-containing substances like Tris or glycine.
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Protein Solution: Dissolve 1-5 mg of the target protein in 1 mL of the labeling buffer. If the protein is in an incompatible buffer, perform dialysis against PBS (pH 7.4) before adding the bicarbonate solution.
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Dye Solution: Immediately before use, dissolve 1 mg of Atto 390 NHS ester in 50-200 µL of anhydrous, amine-free DMSO or DMF. This solution is susceptible to hydrolysis and should be prepared fresh.
2. Conjugation Reaction:
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While gently stirring, add the prepared dye solution to the protein solution. The optimal molar ratio of dye to protein varies depending on the protein and desired degree of labeling; a 2-fold to 15-fold molar excess of the dye is commonly used.
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Incubate the reaction at room temperature for 30 to 60 minutes with constant stirring.
3. Purification of the Conjugate:
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Separate the labeled protein from unreacted, hydrolyzed dye using a gel permeation chromatography column (e.g., Sephadex G-25).
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Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.2).
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The first fluorescent band to elute is typically the labeled protein, while the free dye elutes later.
Oligonucleotide Labeling Protocol
This protocol is for labeling amine-modified oligonucleotides.
1. Preparation of Reagents:
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Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a 0.2 M carbonate buffer (pH 8-9).
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Dye Solution: Prepare a 5 mg/mL solution of Atto 390 NHS ester in anhydrous DMF.
2. Conjugation Reaction:
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Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.
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Incubate the mixture for 2 hours at room temperature with shaking.
3. Purification:
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Separate the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for labeling a protein with Atto 390 NHS ester and purifying the resulting conjugate.
Caption: Protein labeling and purification workflow.
Storage and Handling
Store Atto 390 NHS ester at -20°C, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Due to the reactivity of the NHS ester, solutions in DMSO or DMF should be prepared immediately before use for best results.
